Methylmercury benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

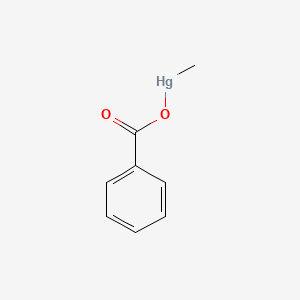

Methylmercury benzoate is a useful research compound. Its molecular formula is C8H8HgO2 and its molecular weight is 336.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Ligand Exchange Reactions with Thiols and Selenols

Methylmercury benzoate undergoes transmetalation with sulfur- and selenium-containing biomolecules, a critical pathway in its toxicological activity:

-

Thiol Binding : The mercury center reacts with cysteine residues in proteins or glutathione (GSH), forming stable methylmercury-thiol complexes (e.g., GS-HgCH₃) . This disrupts redox homeostasis and enzyme function.

-

Selenol Binding : Computational studies show methylmercury binding to selenocysteine (Sec) in enzymes like thioredoxin reductase increases the activation energy for peroxide reduction by 2–3 kcal/mol compared to free Sec. This impedes antioxidant defenses .

Table 1: Activation Energies for Peroxide Reduction

| System | Activation Energy (kcal/mol) |

|---|---|

| Free Sec | 6.77 |

| MeHg-Sec Complex | 3.65 |

| Free Cys | 10.27 |

| MeHg-Cys Complex | 7.33 |

Data sourced from density functional theory (DFT) calculations .

Hydrolysis of the Benzoate Ester

The ester group in this compound is susceptible to hydrolysis, though the mercury center may modulate reaction kinetics:

-

Acidic Conditions : Protonation of the ester carbonyl facilitates nucleophilic attack by water, yielding benzoic acid and methylmercury hydroxide.

-

Basic Conditions : Saponification produces sodium benzoate and methylmercury oxide.

-

Enzymatic Hydrolysis : Esterases may catalyze hydrolysis in biological systems, though evidence specific to this compound is limited .

Table 2: Hydrolysis Products Under Different Conditions

| Condition | Major Products | Byproducts |

|---|---|---|

| Acidic (pH 3) | Benzoic acid + MeHgOH | H₃O⁺ |

| Basic (pH 10) | Sodium benzoate + MeHgO | NaOH |

Inferred from methyl benzoate reactivity and mercury chemistry .

Redox Interactions

This compound may participate in redox cycles, though direct studies are sparse:

-

Peroxide Reduction : When bound to Sec or Cys residues, the mercury center alters the chalcogen’s electronic environment, promoting oxidation to selenoxide or sulfoxide. This modifies enzyme active sites and reduces catalytic efficiency .

-

Oxidative Stress : Reaction with glutathione depletes cellular thiol pools, exacerbating oxidative damage .

Thermal Decomposition

While not explicitly studied for this compound, organomercury compounds generally decompose at elevated temperatures:

-

Pathway : Likely cleavage of Hg-C bonds, releasing volatile mercury species (e.g., elemental Hg or dimethylmercury) and benzoic acid derivatives.

-

Hazard : Decomposition products, including neurotoxic mercury vapors, pose significant health risks .

Biological Implications

The compound’s reactivity underpins its neurotoxicity:

Propiedades

Número CAS |

3626-13-9 |

|---|---|

Fórmula molecular |

C8H8HgO2 |

Peso molecular |

336.74 g/mol |

Nombre IUPAC |

benzoyloxy(methyl)mercury |

InChI |

InChI=1S/C7H6O2.CH3.Hg/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H,8,9);1H3;/q;;+1/p-1 |

Clave InChI |

WKDZZKIPDBZSRW-UHFFFAOYSA-M |

SMILES |

C[Hg]OC(=O)C1=CC=CC=C1 |

SMILES canónico |

C[Hg]OC(=O)C1=CC=CC=C1 |

Key on ui other cas no. |

3626-13-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.